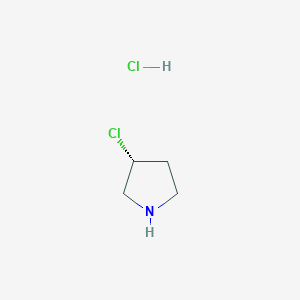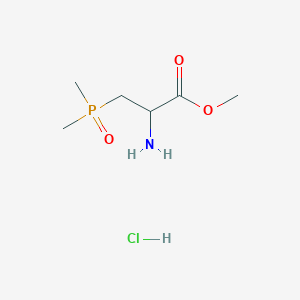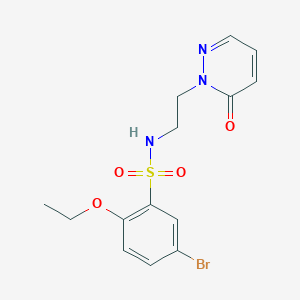![molecular formula C24H24N6O3 B2805376 8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921540-77-4](/img/structure/B2805376.png)
8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as purines, which are aromatic organic compounds containing a pyrimidine ring fused to an imidazole ring . The ethoxyphenyl and methylphenyl groups suggest the presence of phenyl rings, which are a type of aromatic hydrocarbon .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For instance, the formation of the purine ring system might involve a Traube purine synthesis . The attachment of the ethoxyphenyl and methylphenyl groups would likely involve electrophilic aromatic substitution or a similar reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine portion of the molecule would have a planar, aromatic structure. The ethoxyphenyl and methylphenyl groups would add additional complexity to the molecule’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the aromatic rings, the types of functional groups present, and the overall size and shape of the molecule .Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazole derivatives are pivotal in the development of new drugs due to their broad range of biological activities. These compounds have been explored for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, along with activities against several neglected diseases. Novel triazoles, including the 1,2,4-triazole derivatives, have been synthesized and evaluated across multiple biological targets, underscoring their versatility and potential in therapeutic applications (Ferreira et al., 2013).
Material Science and Corrosion Inhibition
In material science, triazole derivatives have shown efficacy as corrosion inhibitors for metals and alloys in aggressive environments. Particularly, 1,2,3-triazole compounds have been highlighted for their role in protecting steel, copper, iron, and aluminum surfaces from corrosion, offering environmentally friendly and efficient solutions for extending the life span of materials in various industrial applications (Hrimla et al., 2021).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of triazole derivatives have been extensively documented, showcasing their potential in addressing the urgent need for new therapeutic agents against resistant strains of bacteria and fungi. These compounds' ability to inhibit critical enzymes and disrupt cellular processes in pathogens makes them promising candidates for developing new antimicrobial and antifungal medications (Kazeminejad et al., 2022).
Anticancer Research
Triazole derivatives have also been investigated for their anticancer properties, with several studies highlighting their potential in targeting various cancer cells. The unique ability of triazole-containing hybrids to exhibit dual or multiple mechanisms of action against cancer cells opens new avenues for anticancer therapy, particularly in drug-resistant cases (Xu et al., 2019).
Propriétés
IUPAC Name |
8-(4-ethoxyphenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-5-33-18-11-9-17(10-12-18)20-25-26-23-29(14-16-8-6-7-15(2)13-16)19-21(30(20)23)27(3)24(32)28(4)22(19)31/h6-13H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXPONIDZMRBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC(=C5)C)C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16801873 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Diethylamino-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B2805299.png)
![N-(2-cyclohex-1-en-1-ylethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2805301.png)

![9-(4-ethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805304.png)
![N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2805305.png)
methanone](/img/structure/B2805306.png)
![1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805307.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-(dimethylamino)phenyl)methanone](/img/structure/B2805311.png)


